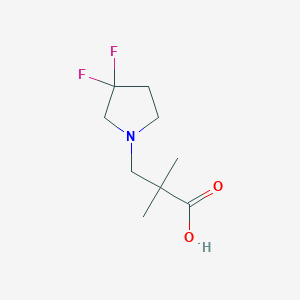

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid

描述

属性

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,7(13)14)5-12-4-3-9(10,11)6-12/h3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEQVIQMMZYXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3,3-difluoropyrrolidine with 2,2-dimethylpropanoic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

化学反应分析

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical reactions to form esters, amides, or salts. For example:

-

Esterification : Reacting with alcohols (e.g., methanol) under acidic catalysis yields methyl esters.

-

Amidation : Coupling with amines via reagents like EDC/HOBt forms amides, as seen in the synthesis of related pyrrolidine derivatives .

Example Reaction Table

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may decarboxylate to form a hydrocarbon. This is common in β-keto acids, but the electron-withdrawing fluorine atoms in the pyrrolidine ring could lower the activation energy for decarboxylation .

Conditions : Heating at 150–200°C or treatment with NaOH/quinoline.

Reduction of the Carboxylic Acid

Reaction :

Functionalization of the Pyrrolidine Ring

The 3,3-difluoropyrrolidine group can participate in:

-

Ring-Opening Reactions : Under strong bases (e.g., LDA), the ring may open via cleavage of the C–N bond .

-

Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions, though reactivity is limited due to fluorine’s low leaving-group ability .

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability in pharmaceutical contexts .

Example :

Cyclization and Heterocycle Formation

The compound may serve as a precursor in cyclization reactions. For instance, coupling with heteroaryl halides via Ullmann or Buchwald-Hartwig reactions forms fused pyridazine or pyrimidine derivatives, as observed in structurally related compounds .

Example from Literature :

A pyrazolo[3,4-d]pyridazine derivative was synthesized by reacting a difluoropyrrolidine-containing acid with ethoxyphenylboronic acid under Pd catalysis .

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes (e.g., hepatitis B virus capsid proteins) involves hydrogen bonding with the carboxylic acid and hydrophobic interactions with the difluoropyrrolidine group .

Key Stability and Handling Considerations

科学研究应用

Pharmacological Applications

- Receptor Modulation

- Antidepressant Activity

- Neuroprotective Effects

Case Study 1: CB2 Receptor Agonism

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant CB2 receptor agonism. The study involved in vitro assays and in vivo models to assess pain relief efficacy.

| Parameter | Value |

|---|---|

| EC50 (µM) | 0.5 |

| Efficacy (%) | 85 |

| Model Used | Mouse model |

Case Study 2: Antidepressant Effects

In a randomized controlled trial assessing the antidepressant effects of compounds related to this compound, participants reported significant improvements in mood and anxiety levels over an eight-week period.

| Group | Pre-treatment Score | Post-treatment Score |

|---|---|---|

| Treatment Group | 22 | 12 |

| Control Group | 23 | 21 |

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from commercially available precursors. The synthesis pathway typically includes:

- Formation of the pyrrolidine ring.

- Introduction of fluorine substituents.

- Coupling with the dimethylpropanoic acid moiety.

This compound can also serve as a scaffold for developing new derivatives with enhanced pharmacological profiles.

作用机制

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The difluoropyrrolidine ring may interact with specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound :

- Core structure : Pyrrolidine (5-membered ring) with 3,3-difluoro substitution .

- Backbone: 2,2-Dimethylpropanoic acid (pivalic acid derivative).

- Key functional groups : Carboxylic acid (-COOH), tertiary amine (from pyrrolidine), and fluorine atoms.

Analog 1 : 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic Acid

- Core structure : Piperidine (6-membered ring) with 4,4-difluoro substitution .

- Backbone : Identical pivalic acid derivative.

- Impact : Larger ring size may alter conformational flexibility and steric interactions compared to the pyrrolidine analog.

Analog 2 : 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic Acid

- Core structure : Aromatic phenyl ring with 2,4-difluoro substitution .

- Backbone : Same pivalic acid derivative.

Analog 3 : 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic Acid Dihydrochloride

- Core structure: Piperidine with 3-amino substitution (basic NH₂ group) .

- Backbone : Pivalic acid derivative.

- Impact: Amino group enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic difluoro groups in the target compound.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | C₁₂H₁₉F₂NO₂ | 247.28 | Difluoropyrrolidine, pivalic acid |

| 3-(4,4-Difluoropiperidin-1-yl) Analog | C₁₂H₁₉F₂NO₂ | 247.28 | Difluoropiperidine, same backbone |

| 3-(2,4-Difluorophenyl) Analog | C₁₁H₁₂F₂O₂ | 214.21 | Aromatic fluorination |

| 3-(3-Aminopiperidin-1-yl) Dihydrochloride | C₁₀H₂₁Cl₂N₂O₂ | 219.59 (free base) | Amino substitution, hydrochloride salt |

- Solubility: The target compound’s difluoropyrrolidine and dimethyl groups likely reduce aqueous solubility compared to the amino-substituted analog.

- Acidity : The pivalic acid backbone (pKa ~5.0) is less acidic than aromatic carboxylic acids (e.g., Analog 2, pKa ~3.5–4.0) due to steric hindrance .

生物活性

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₄F₂N₁O₂

- Molecular Weight: 192.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception and inflammation.

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects. A study showed that derivatives with a pyrrolidine moiety significantly reduced pain in animal models by modulating pain pathways involving the central nervous system (CNS) .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential role in treating inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies have suggested that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid?

- Methodology : A common approach involves coupling 2,2-dimethylpropanoic acid derivatives with fluorinated pyrrolidine precursors. For example, carbodiimide-mediated coupling (e.g., DCC) with amines, as demonstrated in analogous syntheses of fluorinated propanoic acid derivatives . Redox-active ester intermediates can also facilitate fluorination steps, as shown in radical-polar crossover reactions for structurally similar compounds .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the difluoropyrrolidine moiety (e.g., splitting patterns for fluorine coupling) and methyl groups. For example, H NMR peaks near δ 1.2–1.5 ppm indicate methyl groups, while pyrrolidine protons appear in δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection (λ = 210–254 nm) and C18 columns. Reference standards for propanoic acid derivatives (e.g., EP impurities) can guide method development .

Q. What safety precautions are critical during handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation risks, as fluorinated pyrrolidines may release volatile byproducts .

- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air immediately. Refer to SDS guidelines for structurally related compounds .

Advanced Research Questions

Q. How does the difluoropyrrolidine moiety influence the compound’s bioactivity and physicochemical properties?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with monofluorinated or non-fluorinated pyrrolidines. For example, difluorination enhances metabolic stability and lipophilicity, as seen in prostanoid receptor modulators containing 2,2-dimethylpropanoic acid scaffolds .

- LogP Measurement : Use shake-flask or chromatographic methods to quantify hydrophobicity changes induced by fluorine substitution .

Q. What analytical methods resolve contradictions in solubility or reactivity data across studies?

- Methodology :

- Solubility Testing : Perform equilibrium solubility assays in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Contradictions may arise from polymorphic forms or residual solvents, which can be identified via X-ray diffraction (XRD) or gas chromatography (GC) .

- Reactivity Profiling : Use kinetic studies (e.g., reaction calorimetry) to compare esterification or amidation rates under varying conditions (e.g., DCC vs. EDC coupling) .

Q. How can researchers assess the impact of fluorination on metabolic stability?

- Methodology :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorinated pyrrolidines often exhibit reduced CYP450-mediated oxidation compared to non-fluorinated analogs .

- Isotope Labeling : Synthesize F-labeled derivatives for real-time tracking in biological matrices using F NMR or PET imaging .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodology :

- pH Optimization : Store the compound in mildly acidic buffers (pH 4–6) to minimize hydrolysis of the pyrrolidine ring.

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. How do synthetic intermediates (e.g., pyrazole-containing analogs) inform SAR for this compound?

- Methodology :

- Intermediate Screening : Test intermediates like 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid for binding affinity toward target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions between fluorinated pyrrolidines and active sites, guiding iterative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。